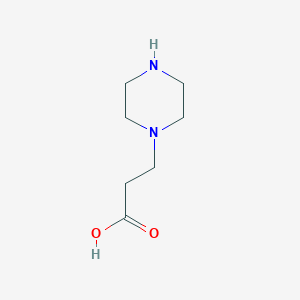

3-(Piperazin-1-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c10-7(11)1-4-9-5-2-8-3-6-9/h8H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEHHYMPNZWTGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365352 | |

| Record name | 3-(piperazin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27245-31-4 | |

| Record name | 3-(piperazin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Piperazinyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Piperazin-1-yl)propanoic acid CAS number and synonyms

An In-Depth Technical Guide to 3-(Piperazin-1-yl)propanoic acid

Executive Summary

This compound, identified by CAS Number 27245-31-4, is a bifunctional organic compound that serves as a crucial building block in the fields of medicinal chemistry and drug development.[1] Its structure, which integrates a hydrophilic piperazine ring with a reactive propanoic acid tail, offers synthetic versatility. The piperazine moiety is a well-established pharmacophore known to improve the pharmacokinetic properties of drug candidates, while the carboxylic acid provides a convenient handle for covalent modification, typically through amide bond formation. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, key applications, and essential safety and handling procedures for laboratory and research professionals.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in research. This compound is commercially available from various suppliers, typically as a white crystalline solid with a purity of 98% or higher.[2][3]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 27245-31-4 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₄N₂O₂ | [5] |

| Molecular Weight | 158.20 g/mol | [6][5] |

| IUPAC Name | This compound | ChemScene[6] |

| Common Synonyms | 1-(2-Carboxyethyl)piperazine, 3-(1-piperazinyl)propanoic acid | [2][3] |

| InChI Key | RSEHHYMPNZWTGQ-UHFFFAOYSA-N | [3] |

| SMILES | O=C(O)CCN1CCNCC1 | [6] |

Table 2: Physicochemical and Computational Data

| Property | Value | Source |

| Physical Form | White crystalline solid | [2] |

| Purity | ≥95% - 98% | [2][3][6] |

| Boiling Point | 199-201 °C | [3] |

| Topological Polar Surface Area (TPSA) | 52.57 Ų | [6] |

| logP | -0.6337 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Storage Temperature | Ambient, or 4°C, protected from light | [3][6] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via a Michael addition reaction. This approach is efficient and leverages readily available starting materials. The causality behind this choice is the high nucleophilicity of the secondary amines in piperazine, which readily attack the electron-deficient β-carbon of an α,β-unsaturated carbonyl compound like acrylic acid.

Experimental Protocol: Michael Addition of Piperazine to Acrylic Acid

This protocol describes a standard, self-validating method for the synthesis. The key to ensuring a high yield of the desired mono-substituted product is the use of a significant molar excess of piperazine. This statistical control minimizes the formation of the di-substituted by-product, 2,2'-(piperazine-1,4-diyl)dipropanoic acid.

Step-by-Step Methodology:

-

Reactor Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5 equivalents) in water (200 mL). Stir until a homogenous solution is formed.

-

Reagent Addition: To the stirring solution, add acrylic acid (1 equivalent) dropwise over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary. The dropwise addition is critical to control the reaction rate and temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (acrylic acid) is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. The large excess of piperazine is removed by vacuum distillation. The remaining aqueous solution is then acidified to a pH of ~5-6 with hydrochloric acid. At this isoelectric point, the product has minimal solubility and will precipitate.

-

Purification: Collect the precipitated white solid by vacuum filtration and wash with cold ethanol to remove any remaining water-soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at 50°C overnight to yield this compound as a white solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The piperazine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs for its ability to confer desirable physicochemical properties and engage in key binding interactions.[7][8] Piperazine derivatives are known to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anti-inflammatory effects.[8][9]

This compound acts as a bifunctional linker, enabling the conjugation of the piperazine core to other molecular fragments.

-

As a Scaffold: The piperazine nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with biological targets like G-protein coupled receptors (GPCRs) or ion channels.

-

As a Linker: The terminal carboxylic acid is a versatile functional group. It can be readily activated (e.g., with EDC/HOBt) to form stable amide bonds with primary or secondary amines on another molecule, effectively "linking" the piperazine moiety to a different pharmacophore. This is a cornerstone of combinatorial chemistry and fragment-based drug design.

Role as a Bifunctional Linker Diagram

Caption: Role as a linker in drug design.

This compound and its derivatives are key intermediates in the synthesis of more complex molecules, including novel antibacterial and antifungal agents and various pharmacologically active heterocycles.[10][11][12]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While not acutely toxic, this compound is an irritant and requires proper handling.[3]

Table 3: GHS Hazard Information

| Code | Hazard Statement | Signal Word | Pictogram |

| H315 | Causes skin irritation | Warning | GHS07 |

| H319 | Causes serious eye irritation | Warning | GHS07 |

| H335 | May cause respiratory irritation | Warning | GHS07 |

Source: Sigma-Aldrich[3]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of dust.[13][14]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety glasses or goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[13]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved dust respirator.

-

-

Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area.[13][15]

Storage

-

Keep containers securely sealed when not in use to prevent moisture absorption.[13]

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.[14]

-

Some suppliers recommend refrigerated storage (4°C) and protection from light to ensure long-term stability.[6]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[14]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, call a physician.[14]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician immediately.

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and enabling tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and the pharmacological significance of its piperazine core make it an invaluable building block for constructing novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in the research and development of next-generation pharmaceuticals.

References

- 1. myuchem.com [myuchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 27245-31-4 [sigmaaldrich.com]

- 4. 3-PIPERAZIN-1-YL-PROPIONIC ACID | 27245-31-4 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, analgesic, antibacterial and docking studies of novel 8-piperazinylcaffeine carboxylate ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. lobachemie.com [lobachemie.com]

A Spectroscopic Guide to 3-(Piperazin-1-yl)propanoic Acid: Unveiling the Molecular Architecture

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-(Piperazin-1-yl)propanoic acid (CAS No: 27245-31-4), a key building block in contemporary drug discovery and development.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between the spectral features and the molecular structure, this guide serves as a practical reference for the identification, characterization, and quality control of this important compound.

Introduction: The Significance of this compound

This compound, with the molecular formula C₇H₁₄N₂O₂, is a bifunctional molecule incorporating a piperazine ring and a propanoic acid moiety.[1][3][4] This unique structural combination imparts versatile chemical properties, making it a valuable synthon in the synthesis of a wide array of biologically active molecules. The piperazine heterocycle is a common scaffold in medicinal chemistry, known to enhance pharmacokinetic properties, while the carboxylic acid group provides a convenient handle for further chemical modifications. A thorough understanding of its spectroscopic signature is paramount for ensuring its identity and purity in synthetic workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperazine ring and the propanoic acid chain. The predicted chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-COOH (a) | ~ 2.5 - 2.8 | Triplet | 2H |

| -CH₂-N< (b) | ~ 2.7 - 3.0 | Triplet | 2H |

| Piperazine -CH₂- (c) | ~ 2.4 - 2.7 | Multiplet | 4H |

| Piperazine -CH₂- (d) | ~ 2.8 - 3.1 | Multiplet | 4H |

| -NH (piperazine) | Variable (Broad) | Singlet | 1H |

| -COOH | Variable (Broad) | Singlet | 1H |

Interpretation of the ¹H NMR Spectrum:

The causality behind these predicted shifts lies in the electronic environment of the protons. The protons at position (a) , adjacent to the electron-withdrawing carboxylic acid group, are expected to be deshielded and appear as a triplet due to coupling with the neighboring methylene protons at (b) . Similarly, the protons at (b) , alpha to the piperazine nitrogen, will also be deshielded and present as a triplet. The piperazine ring protons (c) and (d) are anticipated to show complex multiplets due to their diastereotopic nature and coupling with each other. The chemical shifts of the NH and COOH protons are highly dependent on the solvent and concentration due to hydrogen bonding and exchange phenomena, often appearing as broad singlets.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| -C OOH | ~ 175 - 180 |

| -C H₂-COOH | ~ 30 - 35 |

| -C H₂-N< | ~ 55 - 60 |

| Piperazine -C H₂- (adjacent to NH) | ~ 45 - 50 |

| Piperazine -C H₂- (adjacent to N-CH₂-) | ~ 50 - 55 |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum. The carbons of the propanoic acid chain and the piperazine ring will have distinct chemical shifts based on their proximity to the heteroatoms. The carbons directly attached to nitrogen atoms are significantly deshielded compared to typical alkane carbons.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption line shapes.

-

Calibrate the chemical shift axis using the residual solvent peak as a secondary reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the amine functionalities.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong | Stretching |

| N-H (Amine) | 3200-3500 | Medium, Broad | Stretching |

| C-H (Aliphatic) | 2850-3000 | Medium to Strong | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp | Stretching |

| C-N (Amine) | 1000-1250 | Medium | Stretching |

| C-O (Carboxylic Acid) | 1210-1320 | Medium | Stretching |

Interpretation of the IR Spectrum:

The most prominent feature will be the very broad O-H stretching band of the carboxylic acid, which often overlaps with the C-H stretching vibrations. The sharp and intense C=O stretch is another key diagnostic peak for the carboxylic acid group. The N-H stretching of the secondary amine in the piperazine ring will appear as a medium, broad band. The presence of these key absorptions provides strong evidence for the molecular structure.

Experimental Protocol for IR Spectroscopy

The following protocol ensures the reliable acquisition of an IR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.

-

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used with the neat solid sample, which requires minimal sample preparation.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract atmospheric and instrumental interferences.

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample holder.

-

Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software will automatically perform the Fourier transform and background subtraction.

-

Analyze the resulting spectrum to identify the characteristic absorption bands.

-

Caption: Experimental workflow for IR analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Predicted Mass Spectrum

For this compound (Molecular Weight: 158.2 g/mol ), the mass spectrum will show the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key m/z Values in the Mass Spectrum

| m/z | Proposed Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 113 | [M - COOH]⁺ |

| 85 | [Piperazine-CH₂]⁺ |

| 70 | [C₄H₈N]⁺ (from piperazine ring fragmentation) |

| 56 | [C₃H₆N]⁺ (from piperazine ring fragmentation) |

Interpretation of the Mass Spectrum:

The molecular ion peak at m/z 158 confirms the molecular weight of the compound. The fragmentation pattern is expected to be dominated by the cleavage of the propanoic acid side chain and the fragmentation of the piperazine ring. The loss of the carboxyl group (-COOH, 45 Da) would lead to a fragment at m/z 113. The piperazine ring itself can undergo characteristic fragmentation, leading to ions at m/z 85, 70, and 56.

Experimental Protocol for Mass Spectrometry

A robust protocol is essential for obtaining a reproducible mass spectrum.

Step-by-Step Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile and more polar molecules, which is likely the better choice for this compound.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Caption: Experimental workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic data presented in this guide provide a detailed and self-consistent characterization of this compound. The predicted NMR, IR, and MS spectra, along with their interpretations, offer a robust framework for the unambiguous identification and quality assessment of this compound. The provided experimental protocols are designed to ensure the acquisition of high-quality, reliable data, which is fundamental to advancing research and development in the pharmaceutical and chemical sciences.

References

The Piperazine Carboxylic Acid Scaffold: From Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents one of the most prolific "privileged scaffolds" in modern medicinal chemistry. Its unique physicochemical properties—modulating basicity, polarity, and aqueous solubility—combined with its synthetic tractability, have cemented its role as a cornerstone in drug discovery. This guide provides a comprehensive exploration of a key subclass: piperazine-based carboxylic acids. We will trace the historical evolution of these compounds, from their early serendipitous discovery as anthelmintics to their rational design as highly selective agents targeting a multitude of physiological pathways. This document details critical structure-activity relationships (SAR), provides validated experimental protocols for synthesis, and elucidates the underlying signaling mechanisms that govern their pharmacological effects. Through a blend of historical context and technical detail, this guide serves as an essential resource for professionals seeking to leverage this versatile scaffold in the development of next-generation therapeutics.

The Genesis of a Privileged Scaffold: A Historical Perspective

The journey of piperazine in medicine is a compelling narrative of chemical synthesis predating therapeutic application. Originally named for its structural similarity to piperidine, found in black pepper, piperazine itself is not a natural product. Its initial foray into the medical arena in the early 20th century was not as a therapeutic agent but as a proposed solvent for uric acid in the treatment of gout, an application that proved clinically unsuccessful despite promising in-vitro results.

The pivotal moment for piperazine arrived in 1953 with its introduction as a potent anthelmintic agent for treating parasitic worm infections. Often formulated as citrate or adipate salts to improve stability, piperazine's efficacy stems from its ability to paralyze parasites by acting as an agonist at their inhibitory GABA (γ-aminobutyric acid) receptors. This selective toxicity is due to differences between vertebrate and helminth GABA receptors, establishing a crucial early example of targeted pharmacology.

This initial success spurred decades of research, revealing the piperazine nucleus as a remarkably versatile scaffold. By functionalizing one or both of its nitrogen atoms, chemists unlocked a vast chemical space, leading to the development of blockbuster drugs across numerous therapeutic areas, including antipsychotics (e.g., clozapine), and antivirals. The strategic incorporation of a carboxylic acid moiety marked a significant evolutionary step, enhancing pharmacokinetic properties and enabling new interactions with biological targets. This guide will focus on this critical class of molecules.

Case Study: The Evolution of a Blockbuster Antihistamine - Cetirizine

The development of cetirizine is a classic example of "metabolite-based drug discovery" and showcases the power of iterative chemical refinement.

From First-Generation Sedation to Second-Generation Selectivity

The story begins with hydroxyzine , a first-generation antihistamine from the diphenylmethylpiperazine class. While effective, hydroxyzine's lipophilicity allowed it to readily cross the blood-brain barrier, leading to significant sedative side effects by interacting with central histamine H1 receptors.

In the 1980s, researchers at UCB (Union Chimique Belge) discovered that the major human metabolite of hydroxyzine was a carboxylic acid derivative. This metabolite, named cetirizine , was formed by the oxidation of the terminal primary alcohol of hydroxyzine. Crucially, the introduction of the polar carboxylic acid group drastically reduced its ability to penetrate the central nervous system. This led to a second-generation antihistamine with a vastly improved side-effect profile. Cetirizine was patented in 1983 and first approved for medical use in 1987.

Mechanism of Action: H1 Receptor Inverse Agonism

Cetirizine and its successors function as highly selective inverse agonists of the histamine H1 receptor. The H1 receptor, a G-protein coupled receptor (GPCR), is linked to the Gq/11 family of G-proteins. Upon activation by histamine, it triggers a signaling cascade that results in the classic symptoms of an allergic response.

As an inverse agonist, cetirizine binds to the H1 receptor and stabilizes it in an inactive conformation, reducing its basal activity even in the absence of histamine and effectively blocking the downstream signaling cascade.

Structure-Activity Relationship (SAR) and Chiral Refinement

Cetirizine is a racemic mixture. Further research revealed that the antihistaminic activity resides almost exclusively in the (R)-enantiomer, levocetirizine . Levocetirizine, first launched in 2001, exhibits approximately double the affinity for the H1 receptor compared to the racemic mixture. This is a prime example of chiral switching, a drug development strategy to improve a racemic drug's therapeutic profile.

The Strategic deployment of 3-(Piperazin-1-yl)propanoic Acid in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, present in over 100 FDA-approved drugs.[1][2] Its unique physicochemical properties, particularly the presence of two ionizable nitrogen atoms, grant it exceptional versatility as a pharmacophore, a bioisosteric replacement, and a structural linker.[2][3] This guide focuses on a key derivative, 3-(Piperazin-1-yl)propanoic acid, and its role as a strategic building block in drug discovery. We will dissect its core applications, from modulating pharmacokinetic profiles to enabling novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). This document provides not only a theoretical framework but also actionable, field-proven experimental protocols to empower researchers in their application of this versatile scaffold.

The Piperazine Core: A Privileged Scaffold

The prevalence of the piperazine moiety in pharmaceuticals is no accident. Its six-membered heterocyclic structure offers a semi-rigid backbone that can pre-organize molecular architecture, a critical feature for optimizing ligand-target interactions.[4][5] The two nitrogen atoms, with pKa values typically around 5.4 and 9.7, allow for fine-tuning of a molecule's ionization state at physiological pH.[3] This directly impacts crucial drug-like properties:

-

Aqueous Solubility: The ability to form salts at one or both nitrogen atoms significantly enhances solubility, a common hurdle in drug development.[6]

-

Pharmacokinetic (PK) Profile: Modulating the basicity of the piperazine nitrogens can alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][7]

-

Target Engagement: The nitrogen atoms can act as hydrogen bond acceptors or donors, providing key interaction points within a biological target's binding site.

This compound extends this utility by introducing a carboxylic acid function via a flexible three-carbon tether. This provides a reactive handle for covalent attachment to other molecular fragments, making it an ideal linker component.

Core Application I: The pH-Responsive Linker in PROTACs

The advent of PROTACs has revolutionized therapeutic strategies by inducing targeted protein degradation instead of mere inhibition.[8] A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[8] The linker is not a passive spacer; it critically influences the formation and stability of the productive ternary complex (Target-PROTAC-E3 Ligase).[9]

The incorporation of a piperazine-containing moiety, such as this compound, into the linker offers distinct advantages:

-

Enhanced Solubility and Permeability: The basic nitrogen of the piperazine can be protonated in acidic organelles like the lysosome, which can aid in cellular trafficking and solubility without the entropic penalty of long, flexible PEG chains.[4][10]

-

Conformational Rigidity: The semi-rigid piperazine ring restricts the conformational freedom of the linker, which can help pre-organize the two ligands into an active conformation, improving the efficiency of ternary complex formation.[5][10]

-

Tunable Physicochemistry: The pKa of the piperazine ring is highly sensitive to its chemical environment.[8][9] Nearby electron-withdrawing groups, such as an amide bond formed from the propanoic acid moiety, can lower the pKa, providing a handle to finely tune the linker's protonation state and overall physicochemical properties.[9]

Core Application II: Bioisosteric Replacement and SAR

Bioisosterism—the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties—is a key strategy for lead optimization.[11] The piperazine ring itself is often used as a bioisostere, but it can also be the subject of replacement to overcome metabolic liabilities, such as oxidation by cytochrome P450 enzymes.[2][12]

The this compound scaffold provides a platform for systematic Structure-Activity Relationship (SAR) studies. By keeping the core constant and modifying the substituents on the distal nitrogen or the carboxylic acid, researchers can probe the chemical space to optimize potency, selectivity, and pharmacokinetic parameters.

Table 1: Representative SAR Data for Piperazine-Containing Compounds

| Compound/Series | Target/Assay | Key Structural Feature | Potency (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| Compound 32 | Hsp90-Cdc37 Disruption | Piperazine amide at C29 of Celastrol | 4.71 µM | [13] |

| Compound 8 | Antiproliferative (PC3 cells) | Chalcone with N-aryl piperazine | 1.05 µM | [13] |

| Compound 9 | Telomerase Inhibition | Chromen-4-one with piperazine | 1.02 µM (HeLa) | [13] |

| Compound 29 | Antiproliferative (PC-3 cells) | AKBA with piperazine amide at C-24 | 0.04 µM | [13] |

| Compound 40 | Antiproliferative (HeLa cells) | Bergenin-triazole with piperazine | 1.33 µM | [13] |

| JH-LPH-06 | LpxH Inhibition | Sulfonyl piperazine with m-bromophenyl | ~74% inhibition @ 1 µM |[12] |

As demonstrated in Table 1, the incorporation of a piperazine moiety, often as part of a larger, more complex structure derived from a scaffold like this compound, consistently contributes to potent biological activity across a diverse range of targets.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are provided as self-validating systems for characterizing compounds containing the this compound moiety.

Synthesis of Methyl 3-(Piperazin-1-yl)propanoate

The synthesis of the core scaffold is foundational. The most efficient route is the aza-Michael addition of piperazine to methyl acrylate.[14] Subsequent hydrolysis yields the desired carboxylic acid.

-

Principle: To achieve selective mono-N-alkylation, an excess of piperazine or the use of a mono-protected piperazine (e.g., mono-Boc-piperazine) is crucial to minimize the formation of the di-substituted by-product.[14][15] The following protocol utilizes an excess of the nucleophile.

-

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve piperazine (5.0 equivalents) in methanol.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add methyl acrylate (1.0 equivalent) dropwise to the stirred solution over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, remove the methanol under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel.

-

Hydrolysis (Optional): To obtain this compound, dissolve the purified methyl ester in a mixture of methanol and 1M NaOH. Stir at room temperature until the reaction is complete (monitored by TLC/LC-MS). Neutralize the solution with 1M HCl to precipitate the product, which can then be collected by filtration.

-

pKa Determination by Potentiometric Titration

Understanding the ionization constant is critical for predicting a compound's behavior in biological systems.

-

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is measured as a function of the titrant volume. The pKa corresponds to the pH at the half-equivalence point.[3][9]

-

Step-by-Step Protocol:

-

Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[3][16]

-

Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water. Maintain a constant ionic strength using 0.15 M potassium chloride.[3][16] Purge the solution with nitrogen to remove dissolved CO₂.

-

Titration: Place the sample solution on a magnetic stirrer and immerse the calibrated pH electrode.

-

Acidic pKa: Titrate with standardized 0.1 M HCl, recording the pH after each incremental addition until a stable, low pH is reached.

-

Basic pKa: Titrate a fresh sample solution with standardized 0.1 M NaOH until a stable, high pH is reached.[9]

-

Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve.

-

Human Liver Microsome (HLM) Stability Assay

This assay assesses a compound's susceptibility to Phase I metabolism, providing an estimate of its intrinsic clearance.[1][4]

-

Principle: The test compound is incubated with human liver microsomes and an NADPH-regenerating system. The disappearance of the parent compound over time is monitored by LC-MS/MS.[4][11]

-

Step-by-Step Protocol:

-

Reagent Preparation: Prepare an NADPH-regenerating system in phosphate buffer (100 mM, pH 7.4), containing MgCl₂, NADPН, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[4]

-

Microsome Preparation: Thaw pooled human liver microsomes and dilute to a final protein concentration of 0.4-0.5 mg/mL in the phosphate buffer.[1][4]

-

Incubation: Add the test compound (final concentration typically 1-2 µM) to the microsome solution and pre-warm to 37°C. Initiate the reaction by adding the NADPH-regenerating system.[4][5]

-

Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).

-

Quenching: Stop the reaction at each time point by adding a 3-5 fold volume of ice-cold acetonitrile containing an internal standard.[4]

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculation: Determine the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) from the rate of compound depletion.

-

P-glycoprotein (P-gp) Inhibition Assay

Piperazine derivatives can act as inhibitors of efflux pumps like P-gp, affecting the PK of co-administered drugs.[17]

-

Principle: This assay measures the ability of a test compound to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123, from cells that overexpress P-gp.[2][6] Increased intracellular fluorescence indicates P-gp inhibition.

-

Step-by-Step Protocol:

-

Cell Seeding: Seed P-gp overexpressing cells (e.g., MDR1-MDCK or MCF7R) in a 96-well black, clear-bottom plate to achieve confluence on the day of the assay.[2][6]

-

Compound Incubation: Wash cells with warm buffer (e.g., PBS or HBSS). Add medium containing various concentrations of the test compound. Include a vehicle control and a positive control inhibitor (e.g., Verapamil). Pre-incubate for 30-60 minutes at 37°C.[2]

-

Substrate Loading: Add the P-gp substrate, Rhodamine 123 (typically 5 µM final concentration), to all wells.[6]

-

Efflux: Incubate for a defined period (e.g., 30-60 minutes) to allow for substrate uptake and efflux.

-

Measurement: Wash the cells thoroughly with cold buffer to remove extracellular dye. Lyse the cells and measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~530 nm).[2]

-

Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value by plotting percent inhibition against compound concentration.

-

Conclusion and Future Outlook

This compound is more than just a chemical building block; it is a strategic tool for imparting desirable drug-like properties into novel therapeutic agents. Its inherent physicochemical characteristics—tunable basicity, enhanced solubility, and semi-rigid conformation—make it an invaluable component for linker design in advanced modalities like PROTACs and for systematic lead optimization via bioisosteric replacement and SAR studies. The robust experimental protocols detailed herein provide a validated framework for researchers to reliably synthesize and characterize new chemical entities based on this versatile scaffold. As medicinal chemistry continues to tackle increasingly complex biological targets, the rational deployment of privileged structures like this compound will remain critical to the design and development of the next generation of medicines.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. benchchem.com [benchchem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 5. enamine.net [enamine.net]

- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]

- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Piperazin-1-yl)propanoic Acid as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Linker as the Linchpin of PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a warhead that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1][2][4] While significant attention is often placed on the design of the warhead and the choice of E3 ligase, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][4]

This guide provides a deep dive into a specific and increasingly utilized linker building block: 3-(Piperazin-1-yl)propanoic acid . We will explore its chemical properties, strategic advantages in PROTAC design, and provide detailed protocols for its incorporation and the subsequent evaluation of the resulting degrader molecules.

The Strategic Value of the Piperazine Moiety in PROTAC Linkers

The selection of a linker is a crucial step in PROTAC design, with a profound impact on the formation of a productive ternary complex between the target protein and the E3 ligase.[1][4] Piperazine-containing linkers, such as those derived from this compound, offer a unique combination of properties that can be leveraged to optimize PROTAC performance.

Imparting Rigidity for Enhanced Ternary Complex Formation

Unlike flexible alkyl or polyethylene glycol (PEG) linkers, the piperazine ring introduces a degree of rigidity into the linker chain.[1][5] This conformational constraint can pre-organize the PROTAC into a conformation that is more favorable for binding to both the target protein and the E3 ligase, potentially reducing the entropic penalty of forming the ternary complex.[5] This can lead to more stable and productive ternary complexes, a key factor for efficient ubiquitination and subsequent degradation of the target protein.

Modulating Physicochemical Properties: The pKa Advantage

A significant challenge in PROTAC development is achieving favorable drug-like properties, as these molecules often have high molecular weights and polar surface areas, placing them outside of traditional "rule of five" chemical space.[1] The piperazine moiety, with its two nitrogen atoms, can be protonated at physiological pH.[1][3] This basic character can enhance the aqueous solubility of the PROTAC, a critical factor for both in vitro assays and in vivo bioavailability.[1][5] However, the pKa of the piperazine ring is highly sensitive to its chemical environment, particularly the presence of nearby electron-withdrawing groups like amides, which are often used to connect the linker to the warhead or E3 ligase ligand.[1][3] The propanoic acid chain of the linker provides some separation from these groups, helping to maintain a higher pKa and thus a greater degree of protonation and solubility at physiological pH.[1]

Chemical Profile and Availability

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 27245-31-4 |

| Molecular Formula | C₇H₁₄N₂O₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | Solid |

| Availability | Commercially available from various suppliers.[6] |

The commercial availability of this compound, as well as its Boc-protected derivative, is a significant advantage for researchers, as it eliminates the need for multi-step synthesis of the linker itself, allowing for a more direct and efficient approach to PROTAC assembly.

Workflow for PROTAC Synthesis and Evaluation

The following sections provide a detailed, step-by-step guide for the incorporation of this compound into a PROTAC and the subsequent characterization of the degrader molecule.

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC utilizing a piperazine-based linker.

Synthesis of a Representative PROTAC

The following protocol describes a modular approach to synthesizing a PROTAC using 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. This strategy involves the sequential coupling of the linker to an amine-functionalized warhead and a carboxylic acid-functionalized E3 ligase ligand.

Protocol 1: PROTAC Synthesis via Sequential Amide Coupling

Part A: Coupling of the Linker to an Amine-Functionalized Warhead

-

Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated linker solution, add the amine-functionalized warhead (1.1 eq), also dissolved in a minimal amount of anhydrous DMF.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected warhead-linker conjugate.

Part B: Boc Deprotection

-

Deprotection Reaction: Dissolve the purified Boc-protected conjugate from Part A in Dichloromethane (DCM). Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting amine is often used in the next step as the TFA salt without further purification.

Part C: Coupling to a Carboxylic Acid-Functionalized E3 Ligase Ligand

-

Activation of the E3 Ligase Ligand: In a separate flask, dissolve the carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide or VHL ligand derivative) (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir at room temperature for 15-30 minutes.

-

Coupling Reaction: Add the deprotected warhead-linker amine (as the TFA salt) from Part B (1.1 eq) to the activated E3 ligase ligand solution. Add additional DIPEA (to neutralize the TFA salt) if necessary.

-

Reaction Monitoring and Purification: Stir the reaction at room temperature and monitor its progress by LC-MS. Once complete, purify the final PROTAC using preparative reverse-phase High-Performance Liquid Chromatography (HPLC). Lyophilize the pure fractions to obtain the final product.

Characterization and Evaluation of the PROTAC

Once synthesized and purified, the PROTAC must be rigorously evaluated to determine its biological activity.

Protocol 2: Western Blot for Target Protein Degradation

-

Cell Culture and Treatment: Plate cells expressing the target protein in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from nanomolar to micromolar concentrations) for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

-

SDS-PAGE and Western Blotting: Separate equal amounts of total protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. To ensure equal loading, the membrane should be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin). Quantify the band intensities using densitometry software. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation).

Table 1: Representative Data for a Hypothetical PROTAC

| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Loading Control) |

| 0 (Vehicle) | 100 |

| 1 | 85 |

| 10 | 55 |

| 100 | 20 |

| 1000 | 15 |

| 10000 | 40 (Hook Effect) |

This data is illustrative and will vary depending on the specific PROTAC, target, and cell line.

Protocol 3: Biophysical Assays for Ternary Complex Formation

To understand the mechanism of action, it is crucial to confirm that the PROTAC facilitates the formation of a ternary complex. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinities and thermodynamics of these interactions. A typical SPR experiment involves immobilizing one of the proteins (e.g., the E3 ligase) on a sensor chip and then flowing the other protein over the surface in the presence and absence of the PROTAC. An increase in the binding response in the presence of the PROTAC indicates the formation of a ternary complex.

Structure-Activity Relationship (SAR) Considerations

The this compound linker provides several avenues for SAR studies to optimize PROTAC performance:

-

Linker Length and Composition: While this guide focuses on the propanoic acid derivative, the core piperazine structure can be incorporated into longer or more complex linkers. Systematically varying the length of the chain connecting the piperazine to the warhead or E3 ligase can have a profound impact on the geometry of the ternary complex and, consequently, the degradation efficiency.

-

Substitution on the Piperazine Ring: The piperazine ring itself can be substituted to fine-tune the linker's properties. For example, methylation of the distal nitrogen can alter its pKa and lipophilicity.

-

Attachment Points: The point of attachment of the linker to both the warhead and the E3 ligase ligand is critical. Even small changes can dramatically alter the orientation of the two proteins in the ternary complex, leading to significant differences in degradation activity.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the construction of PROTACs. Its ability to impart rigidity and modulate solubility makes it an attractive choice for addressing some of the key challenges in PROTAC design. The modular synthetic routes described in this guide, coupled with robust biological and biophysical evaluation methods, provide a clear roadmap for researchers to effectively utilize this linker in their drug discovery efforts.

As the field of targeted protein degradation continues to evolve, a deeper understanding of the intricate interplay between linker structure and PROTAC function will be paramount. The principles and protocols outlined in this guide offer a solid foundation for the rational design and optimization of the next generation of potent and selective protein degraders.

References

- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. [PDF] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mechanism of Action of 3-(Piperazin-1-yl)propanoic Acid Derivatives

Abstract

The 3-(piperazin-1-yl)propanoic acid scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile framework for the development of diverse therapeutic agents. This technical guide provides an in-depth exploration of the distinct mechanisms of action exhibited by two prominent classes of its derivatives: multi-target antipsychotics and covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH). For researchers, scientists, and drug development professionals, this document synthesizes the core pharmacology, presents detailed experimental protocols for their characterization, and offers quantitative data to support structure-activity relationship (SAR) studies. By elucidating the causal relationships behind experimental design and mechanistic principles, this guide aims to serve as an authoritative resource for the advancement of novel therapeutics based on this versatile chemical motif.

Introduction: The Versatility of the Piperazine Propanamide Core

The piperazine ring is a ubiquitous feature in centrally active pharmaceuticals, prized for its physicochemical properties that often impart favorable absorption, distribution, metabolism, and excretion (ADME) profiles. When coupled with a propanoic acid linker, it forms the this compound core, a structure that has proven to be remarkably adaptable. While the core structure itself can function as a linker in targeted protein degradation technologies like PROTACs, its true therapeutic potential is unlocked through derivatization. By modifying the substituents on the piperazine ring and the propanoic acid moiety, medicinal chemists have successfully engineered compounds with highly specific and potent activities against distinct biological targets. This guide will dissect the two most prominent and mechanistically diverse classes of these derivatives.

Mechanism I: Multi-Target Receptor Modulation for Antipsychotic Efficacy

A significant number of this compound derivatives, particularly arylpiperazine derivatives, have been developed as potential atypical antipsychotics. Their mechanism of action is rooted in the "dopamine-serotonin hypothesis" of schizophrenia, which posits that an imbalance in these neurotransmitter systems contributes to the positive, negative, and cognitive symptoms of the disorder. These derivatives achieve their therapeutic effect by simultaneously modulating multiple G-protein coupled receptors (GPCRs), primarily dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.[1][2][3]

Signaling Pathways

The antipsychotic effect arises from a finely tuned antagonism of D2 receptors and a complex interplay with key serotonin receptors.[4]

-

Dopamine D2 Receptor Antagonism: Hyperactivity in the mesolimbic dopamine pathway is strongly associated with the positive symptoms of psychosis (e.g., hallucinations, delusions). Derivatives of this compound act as antagonists at postsynaptic D2 receptors, blocking the excessive signaling of dopamine and thereby alleviating these symptoms.[5]

-

Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics. This action is believed to increase dopamine release in the prefrontal cortex, which may help to ameliorate negative and cognitive symptoms.[4] Furthermore, 5-HT2A antagonism can mitigate the extrapyramidal side effects (EPS) that arise from potent D2 blockade in the nigrostriatal pathway.[6]

-

Serotonin 5-HT1A Receptor Partial Agonism: Partial agonism at 5-HT1A autoreceptors can also enhance dopamine release in the cortex and limbic regions, contributing to the procognitive and antidepressant effects observed with some atypical antipsychotics.[4]

The following diagram illustrates the integrated signaling pathway for these multi-target antipsychotic derivatives.

Caption: Multi-target receptor modulation by arylpiperazine antipsychotics.

Quantitative Data: Receptor Binding Affinities

The efficacy and side-effect profile of these derivatives are largely determined by their relative binding affinities (Ki) for different receptors. A higher affinity for 5-HT2A relative to D2 receptors is often characteristic of atypical antipsychotics.

| Compound Class | D2 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | Reference |

| Benzothiophenylpiperazine Derivatives (e.g., 3w) | High Affinity | High Affinity | High Affinity | [7] |

| N-aryl-N'-benzylpiperazines (e.g., Compound 7) | High Affinity | High Affinity | N/A | [6] |

| 3-Benzisothiazolylpiperazine Derivatives (e.g., 8e) | High Affinity | N/A | High Affinity | [8] |

| N-[3-(4-phenylpiperazin-1-yl)-propyl] Derivatives (e.g., 7) | N/A | Moderate Affinity | 15 | [9] |

Experimental Protocols

This protocol determines the binding affinity of a test compound for the D2 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human D2L receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Non-specific Agent: Haloperidol or unlabeled spiperone (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: this compound derivative dissolved in DMSO, then serially diluted in assay buffer.

-

Filtration System: 96-well glass fiber filters (e.g., GF/B) pre-soaked in 0.3% polyethyleneimine (PEI), and a vacuum harvester.

-

Scintillation Counter and Cocktail.

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + non-specific agent), and competitor binding (radioligand + test compound at various concentrations).

-

Reagent Addition: To each well, add 50 µL of the appropriate solution (buffer, non-specific agent, or test compound).

-

Add Receptor Membranes: Add 150 µL of the D2 receptor membrane preparation (typically 5-15 µg of protein per well) to each well.

-

Initiate Binding: Add 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM) to all wells to initiate the binding reaction. The final assay volume is 250 µL.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

-

Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant for the receptor.

This functional assay measures a compound's ability to act as an antagonist at the 5-HT2A receptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.[12]

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Calcium Indicator Dye: Fluo-4 AM or Indo-1 AM.

-

Agonist: Serotonin (5-HT) or a selective 5-HT2A agonist like DOI.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescence Plate Reader: Equipped for kinetic reading with appropriate excitation/emission filters (e.g., Ex: 485 nm, Em: 525 nm for Fluo-4).

-

Cell Plating: Plate the 5-HT2A expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Remove the growth medium and load the cells with the calcium indicator dye (e.g., 2 µM Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C in the dark.

-

Wash: Gently wash the cells twice with assay buffer to remove extracellular dye.

-

Compound Pre-incubation: Add the test compound (potential antagonist) at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

-

Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for 10-20 seconds.

-

Agonist Addition: Using the reader's injection system, add a pre-determined concentration of the 5-HT agonist (typically the EC80 concentration) to all wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically for 1-2 minutes to capture the calcium release peak.

-

Data Analysis: The antagonist effect is measured as a reduction in the peak fluorescence signal induced by the agonist. Plot the percentage of inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.

This is a widely used preclinical model to predict the antipsychotic potential of a test compound by assessing its ability to reverse the locomotor hyperactivity induced by the NMDA receptor antagonist MK-801, which mimics certain positive symptoms of schizophrenia.[15][16][17]

Materials:

-

Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

-

Test Compound: Administered via an appropriate route (e.g., intraperitoneal, oral).

-

Psychotomimetic Agent: MK-801 (Dizocilpine maleate), typically 0.1-0.3 mg/kg, i.p.

-

Activity Monitoring System: Open field arenas equipped with infrared beams or video tracking software to measure locomotor activity (e.g., distance traveled, line crossings).

Procedure: [18]

-

Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment begins.

-

Habituation: Place each animal in an open field arena for 30-60 minutes to allow for habituation to the novel environment.

-

Compound Administration: Administer the test compound or vehicle at a pre-determined time before the MK-801 challenge (e.g., 30-60 minutes).

-

MK-801 Challenge: Administer MK-801 or saline vehicle to the animals.

-

Activity Recording: Immediately return the animals to the open field arenas and record locomotor activity for 60-120 minutes.

-

Data Analysis: Analyze the locomotor data in time bins (e.g., 5-minute intervals). Compare the total distance traveled between the vehicle + MK-801 group and the test compound + MK-801 groups. A significant reduction in hyperactivity by the test compound indicates potential antipsychotic-like efficacy.

Mechanism II: Covalent Inhibition of Fatty Acid Amide Hydrolase (FAAH)

The second major class of this compound derivatives, specifically aryl piperazinyl ureas, function as potent and often irreversible inhibitors of Fatty Acid Amide Hydrolase (FAAH).[19] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[20] By inhibiting FAAH, these compounds increase the endogenous levels of AEA, leading to enhanced cannabinoid receptor signaling and producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct CB1 receptor agonists.[21]

Covalent Inhibition Mechanism

FAAH is a serine hydrolase that utilizes a catalytic triad (Ser241-Ser217-Lys142) to hydrolyze its substrates. The piperazine urea derivatives act as mechanism-based inhibitors. The enzyme's catalytic Ser241 nucleophile attacks the carbonyl carbon of the urea moiety. This is facilitated by a conformational distortion of the urea's amide bond induced by the enzyme's active site.[22] This attack forms a transient tetrahedral intermediate, which then collapses, leading to the formation of a stable carbamate adduct with Ser241 and the expulsion of an aniline or heteroaryl amine leaving group. This covalent modification inactivates the enzyme.[23][24]

The following diagram depicts the covalent inhibition of FAAH by a piperazine urea derivative.

Caption: Covalent carbamylation of FAAH's catalytic Ser241 by a piperazine urea inhibitor.

Quantitative Data: Inhibitor Potency

The potency of these covalent inhibitors is often expressed as an IC50 value (the concentration required to inhibit 50% of enzyme activity), which is time-dependent due to the irreversible nature of the binding.

| Compound | Target | IC50 / Ki | Species | Reference |

| URB597 | FAAH | IC50: 4.6 nM | Brain Membranes | [25] |

| URB597 | FAAH | IC50: 3 nM | Human Liver | [2][26] |

| PF-3845 | FAAH | Ki: 0.23 µM | Human | [22] |

| PF-3845 | FAAH | IC50: 18 nM | Human | [22] |

| JNJ-40355003 | FAAH | Potent Inhibitor | N/A | [20][27] |

| JNJ-42165279 | FAAH | Apparent IC50: 70 nM | Human | [28] |

Experimental Protocols

This is a common high-throughput assay to determine the potency of FAAH inhibitors. It relies on the cleavage of a fluorogenic substrate by FAAH to produce a fluorescent signal.

Materials:

-

Enzyme Source: Recombinant human FAAH or rat brain homogenate.

-

Fluorogenic Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

-

Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

-

Test Compound: Piperazine urea derivative dissolved in DMSO, then serially diluted.

-

Positive Control: A known FAAH inhibitor (e.g., URB597).

-

Fluorescence Plate Reader: Capable of excitation at ~360 nm and emission at ~465 nm, with temperature control at 37°C.[29]

-

Plate Setup: In a 96-well black plate, add 25 µL of assay buffer to all wells. Add 25 µL of test compound dilutions or vehicle (DMSO) to the appropriate wells.

-

Enzyme Addition: Add 25 µL of the FAAH enzyme solution to all wells except the "no enzyme" blank controls.

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for a specified time (e.g., 15-60 minutes). This step is crucial for time-dependent, irreversible inhibitors.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the AAMCA substrate solution to all wells. The final volume is 100 µL.

-

Fluorescence Measurement: Immediately place the plate in the reader (pre-heated to 37°C) and measure the increase in fluorescence intensity kinetically over 15-30 minutes.

-

Data Analysis: Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well. Subtract the rate of the blank wells. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (100% activity). Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.

This model is used to evaluate the analgesic and anti-inflammatory properties of FAAH inhibitors in a state of persistent inflammatory pain.[33][34]

Materials:

-

Animals: Male rats (e.g., Sprague-Dawley).

-

Inflammatory Agent: Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil.

-

Test Compound: Administered via an appropriate route (e.g., oral gavage, intraperitoneal).

-

Nociceptive Testing Equipment:

-

Mechanical Allodynia: Electronic von Frey apparatus or calibrated von Frey filaments.

-

Thermal Hyperalgesia: Plantar test apparatus (e.g., Hargreaves' test).

-

-

Baseline Measurement: Before CFA injection, measure the baseline paw withdrawal threshold (PWT) for mechanical stimuli and paw withdrawal latency (PWL) for thermal stimuli for both hind paws of each animal.

-

Induction of Inflammation: Induce inflammation by injecting a small volume (e.g., 100-150 µL) of CFA into the plantar surface of one hind paw (the ipsilateral paw). The contralateral paw serves as a control.

-

Pain Development: Allow 24-72 hours for the inflammation and associated hyperalgesia and allodynia to fully develop. This is characterized by redness, swelling (edema), and a significant decrease in PWT and PWL in the ipsilateral paw.

-

Compound Administration: Administer the test compound or vehicle to the animals.

-

Post-treatment Testing: At various time points after compound administration (e.g., 1, 2, 4, and 6 hours), re-measure the PWT and PWL of both hind paws.

-

Data Analysis: The efficacy of the test compound is determined by its ability to significantly increase the PWT and PWL in the ipsilateral paw compared to the vehicle-treated group, indicating a reversal of allodynia and hyperalgesia.

Conclusion and Future Directions

The this compound scaffold demonstrates remarkable chemical tractability, enabling the development of compounds with fundamentally different mechanisms of action. The arylpiperazine derivatives that modulate dopamine and serotonin receptors represent a continuation of the multi-target strategy for developing safer and more effective antipsychotics. In contrast, the piperazine urea derivatives that covalently inhibit FAAH offer a novel, indirect approach to augmenting endocannabinoid signaling for the treatment of pain and inflammation.

The detailed mechanistic understanding and robust experimental protocols outlined in this guide provide a solid foundation for the continued exploration of this chemical space. Future research will likely focus on refining the selectivity profiles of multi-target antipsychotics to further improve their therapeutic index and on developing FAAH inhibitors with optimized pharmacokinetic properties for various clinical indications. The continued application of the principles and methodologies described herein will be critical to unlocking the full therapeutic potential of this versatile and valuable scaffold.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02426D [pubs.rsc.org]

- 5. Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. JNJ-40355003 | FAAH Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 9. Synthesis and 5-HT1A/5-HT2A receptor activity of new N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione and 3-spiro-beta-tetralonepyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. bu.edu [bu.edu]

- 14. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 15. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]